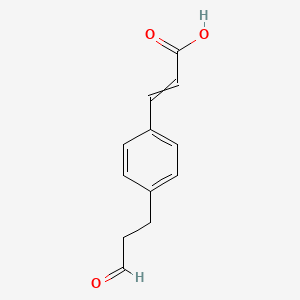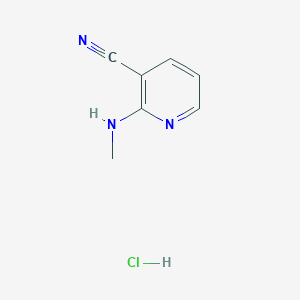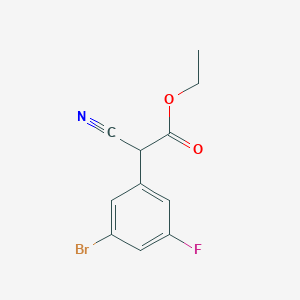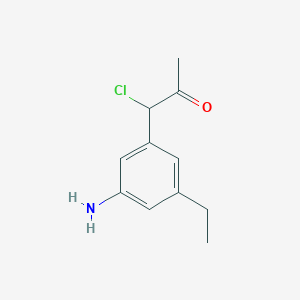
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C11H14ClNO. It is a chlorinated ketone with an amino group and an ethyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the chlorination of 1-(3-Amino-5-ethylphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 1-(3-Amino-5-ethylphenyl)-1-azidopropan-2-one.
Reduction: Formation of 1-(3-Amino-5-ethylphenyl)-1-propanol.
Oxidation: Formation of 1-(3-Nitro-5-ethylphenyl)-1-chloropropan-2-one.
科学的研究の応用
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. For example, the amino group may form hydrogen bonds with active site residues, while the chloroketone moiety can participate in covalent interactions with nucleophilic amino acids.
類似化合物との比較
Similar Compounds
1-(3-Amino-5-ethylphenyl)propan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-(3-Amino-5-methylphenyl)-1-chloropropan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and a chloroketone moiety, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
1-(3-amino-5-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
InChIキー |
MVFNMDTVJJRJNE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)N)C(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


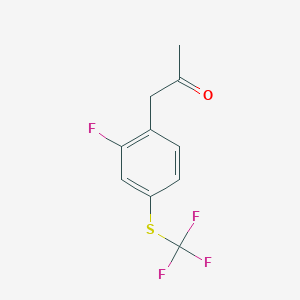
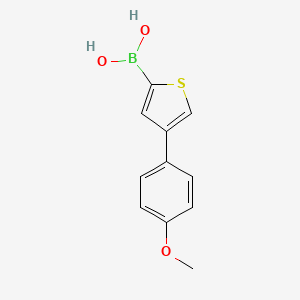

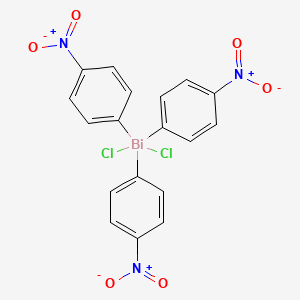

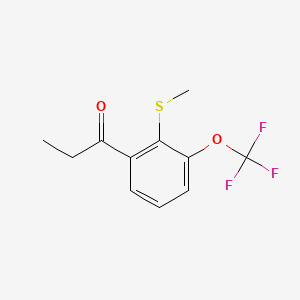

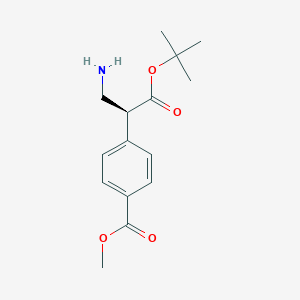


![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
